molecular formula C10H5F4N B7936524 (e/z)-3-(2-(Trifluoromethyl)-4-fluorophenyl)-acrylonitrile

(e/z)-3-(2-(Trifluoromethyl)-4-fluorophenyl)-acrylonitrile

Cat. No.: B7936524
M. Wt: 215.15 g/mol
InChI Key: FDBRQIWOFDVYOP-OWOJBTEDSA-N
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Description

(E/Z)-3-(2-(Trifluoromethyl)-4-fluorophenyl)-acrylonitrile: is a chemical compound characterized by its unique structure, featuring a double bond with geometric isomerism (E/Z notation) and a phenyl ring substituted with trifluoromethyl and fluorine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E/Z)-3-(2-(Trifluoromethyl)-4-fluorophenyl)-acrylonitrile typically involves the following steps:

  • Starting Materials: : The synthesis begins with 2-(trifluoromethyl)-4-fluorobenzaldehyde as the starting material.

  • Condensation Reaction: : The aldehyde group is reacted with malononitrile in the presence of a base (e.g., potassium carbonate) to form an intermediate cyanoacetate.

  • Dehydration: : The intermediate undergoes dehydration to form the final product, This compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

(E/Z)-3-(2-(Trifluoromethyl)-4-fluorophenyl)-acrylonitrile: undergoes various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form corresponding carboxylic acids or ketones.

  • Reduction: : Reduction reactions can convert the cyano group to amines.

  • Substitution: : Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used for reduction.

  • Substitution: : Reagents like bromine (Br₂) and nitric acid (HNO₃) are used for substitution reactions.

Major Products Formed

  • Oxidation: : Trifluoromethyl-substituted carboxylic acids or ketones.

  • Reduction: : Trifluoromethyl-substituted amines.

  • Substitution: : Brominated or nitro-substituted derivatives.

Scientific Research Applications

(E/Z)-3-(2-(Trifluoromethyl)-4-fluorophenyl)-acrylonitrile: has several applications in scientific research:

  • Chemistry: : It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: : The compound can be used as a probe in biological studies to understand the interaction of fluorinated compounds with biological systems.

  • Medicine: : Potential use in the development of pharmaceuticals, particularly in the design of new drugs with enhanced properties.

  • Industry: : Application in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which (E/Z)-3-(2-(Trifluoromethyl)-4-fluorophenyl)-acrylonitrile exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound's stability and reactivity, while the fluorine atom influences its electronic properties. These interactions can modulate biological processes and lead to desired outcomes in various applications.

Comparison with Similar Compounds

(E/Z)-3-(2-(Trifluoromethyl)-4-fluorophenyl)-acrylonitrile: can be compared with other similar compounds, such as 3-(2-(Trifluoromethyl)-4-fluorophenyl)-propionitrile and 3-(2-(Trifluoromethyl)-4-fluorophenyl)-acrylamide . The presence of the acrylonitrile group in the compound provides unique reactivity and properties compared to these similar compounds.

List of Similar Compounds

  • 3-(2-(Trifluoromethyl)-4-fluorophenyl)-propionitrile

  • 3-(2-(Trifluoromethyl)-4-fluorophenyl)-acrylamide

  • 3-(2-(Trifluoromethyl)-4-fluorophenyl)-acrylic acid

Properties

IUPAC Name

(E)-3-[4-fluoro-2-(trifluoromethyl)phenyl]prop-2-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F4N/c11-8-4-3-7(2-1-5-15)9(6-8)10(12,13)14/h1-4,6H/b2-1+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDBRQIWOFDVYOP-OWOJBTEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(F)(F)F)C=CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1F)C(F)(F)F)/C=C/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F4N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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